2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone
Description
2-Chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS 315710-86-2) is a small-molecule compound with the molecular formula C₁₆H₁₈ClNO₂ and a molar mass of 291.77 g/mol . It features a 4-ethoxyphenyl substituent attached to a 2,5-dimethylpyrrole scaffold, with a chloroethanone functional group at the 3-position. Key properties include:
- Melting Point: 122°C
- Density: 1.14 g/cm³ (predicted)
- Boiling Point: 433.9°C (predicted)
- pKa: -6.69 (predicted) .
This compound is recognized for its role as an inhibitor of ubiquitin-specific protease 14 (USP14), a deubiquitinating enzyme associated with proteasome regulation .
Properties
IUPAC Name |
2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-4-20-14-7-5-13(6-8-14)18-11(2)9-15(12(18)3)16(19)10-17/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGZLTHKTKNIRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315710-86-2 | |
| Record name | 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClNO |
| Molecular Weight | 275.77 g/mol |
| IUPAC Name | This compound |
| CAS Number | 568559-39-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may function as an enzyme inhibitor, binding to the active sites of enzymes and preventing substrate interaction. This inhibition can disrupt various biochemical pathways, including:
- Signal Transduction : Modulating cellular signaling pathways that regulate growth and apoptosis.
- Metabolic Processes : Interfering with metabolic enzymes that are crucial for cellular energy production.
- Gene Expression Regulation : Affecting transcription factors that control gene expression.
Anticancer Properties
Recent studies have demonstrated that pyrrole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In vitro assays have shown that compounds similar to this compound can inhibit tumor growth effectively. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-chloro-1-[1-(4-methoxyphenyl)-... | MCF7 (breast cancer) | 10 |
| 2-chloro-1-[1-(3,4-dimethylphenyl)... | A549 (lung cancer) | 15 |
These findings suggest that the compound may induce apoptosis through mechanisms such as oxidative stress and mitochondrial dysfunction .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.12 |
| Escherichia coli | 12.5 |
These results indicate that the compound could serve as a potential lead in developing new antibacterial agents .
Case Studies and Research Findings
Several research studies have explored the biological activity of pyrrole derivatives, including the target compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry highlighted the antiproliferative effects of pyrrole-based compounds against multiple human tumor cell lines. The results indicated that structural modifications significantly influenced their activity .
- Antimicrobial Evaluation : Research published in MDPI assessed various pyrrole derivatives for their antibacterial efficacy. The study found that certain derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as effective antimicrobial agents .
- Mechanistic Insights : Another study investigated the mechanism of action of pyrrole derivatives, revealing that they could interfere with DNA synthesis and repair mechanisms in bacterial cells, leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share the 2,5-dimethylpyrrole core but differ in substituents, influencing their physicochemical and biological properties.
Data Table 1: Key Attributes of Target Compound and Analogues
Key Structural and Functional Differences
Substituent Effects on Bioactivity
- Its USP14 inhibitory activity is critical in proteasome modulation, which may enhance protein degradation pathways .
- IU1 (4-Fluorophenyl) : The fluorine atom introduces electronegativity , which may strengthen binding interactions with USP14. It is widely used in proteasome research, with a purity of ≥97% .
- However, its biological target remains less characterized .
- 3,5-Dichlorophenyl Variant : Higher lipophilicity (XLogP3 = 4.7) suggests improved membrane penetration but reduced aqueous solubility, limiting its pharmacokinetic utility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone, and how can purity be validated?
- Methodology: The compound can be synthesized via Friedel-Crafts acylation or Paal-Knorr pyrrole synthesis, with the ethoxyphenyl group introduced through nucleophilic substitution. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular weight (expected [M+H]+: ~318 g/mol). Structural confirmation via -NMR should show characteristic peaks: δ 1.4 ppm (ethoxy -CH), δ 6.8–7.2 ppm (aromatic protons), and δ 2.1–2.5 ppm (pyrrole-CH) .
Q. How can crystallization conditions be optimized for X-ray diffraction studies?
- Methodology: Use slow evaporation in solvent systems like dichloromethane/hexane or ethanol/water. Monitor crystal growth under polarized light microscopy. For refinement, employ SHELXL (via WinGX interface) to handle anisotropic displacement parameters. Reference SHELX-76 protocols for handling twinned data if necessary .
Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar analogs (e.g., fluorophenyl or chlorophenyl derivatives)?
- Methodology: Compare -NMR chemical shifts for the ethoxy group (δ ~60–70 ppm for C-O) versus halogenated analogs. FT-IR can identify C=O stretching (~1700 cm) and ether C-O bonds (~1250 cm). High-resolution mass spectrometry (HRMS) resolves mass differences caused by ethoxy (-OCH) vs. halogens .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s potential as a USP14 inhibitor?
- Methodology: Conduct competitive inhibition assays using ubiquitin-AMC substrates in HEK293T lysates. Compare IC values with IU1 (CAS 314245-33-5), a known USP14 inhibitor with a fluorophenyl group . Use Western blotting to monitor accumulation of polyubiquitinated proteins (e.g., β-catenin) in cells treated with 10–50 µM compound .
Q. How does the ethoxyphenyl substituent influence proteasome activity compared to halogenated analogs?
- Methodology: Perform SAR studies by synthesizing analogs with -OCHCH, -F, or -Cl groups. Assess proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC). Molecular docking (AutoDock Vina) can predict binding affinities to USP14’s catalytic domain, highlighting hydrogen bonds with ethoxy oxygen .
Q. What strategies resolve contradictions in enzymatic activity data across different studies?
- Methodology: Replicate assays under standardized conditions (pH 7.4, 25°C) with controls for DMSO solvent effects. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly. Cross-validate with CRISPR-Cas9 USP14-knockout models to confirm target specificity .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo applications?
- Methodology: Conduct accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hours, analyzing degradation via LC-MS. For in vivo PK/PD, administer to rodents (IV or oral) and measure plasma half-life using LC-MS/MS. Monitor metabolite formation (e.g., de-ethylation products) .
Structural and Mechanistic Questions
Q. What computational tools predict the compound’s interaction with macromolecular targets?
- Methodology: Use Schrödinger Suite for molecular dynamics simulations to assess binding to USP14. Compare with X-ray crystallography data (if available) refined via SHELXL. Validate docking poses with mutagenesis studies (e.g., Ala-scanning of USP14 active site) .
Q. How does the crystal packing of this compound affect its physicochemical properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
